2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorine atom and a nitrile group. Its molecular formula is , and it has garnered attention in various fields of chemistry due to its distinctive chemical properties and potential applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the compound's reactivity and stability, while the nitrile group contributes to its versatility in
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.
The biological activity of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile has been explored in relation to its interaction with specific molecular targets, particularly in the context of drug development. The fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological molecules. Research indicates that compounds with similar structures may exhibit activity against various receptors, including metabotropic glutamate receptor subtype 5, which is implicated in anxiety and depression .
The synthesis of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile typically involves several steps:
The applications of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile span several fields:
Interaction studies involving 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile have focused on its binding affinities and mechanisms of action at various receptors. For instance, modifications to its structure have been shown to significantly affect its potency and selectivity towards specific biological targets, such as cytochrome P450 enzymes involved in drug metabolism . These studies are crucial for understanding how structural changes impact pharmacological profiles.
Several compounds share structural similarities with 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile. These include:
The uniqueness of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile lies in its combination of both a fluorine atom and a nitrile group within the pyridine framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity compared to other fluoropyridine derivatives. Additionally, its specific substitution pattern allows for targeted interactions with biological systems, making it a valuable compound for further research and application development .
The compound 2-(5-fluoro-6-methylpyridin-2-yl)acetonitrile consists of a pyridine ring with three substituents:
The IUPAC name is derived by numbering the pyridine ring to minimize locants for substituents. The parent structure is pyridine, with the nitrile-containing side chain at position 2. Fluorine and methyl groups are assigned positions 5 and 6, respectively, based on their proximity to the acetonitrile group. Alphabetical prioritization (fluoro before methyl) determines the order in the name.
Key Structural Features:
This substitution pattern creates a balance of electronic effects, making the compound a candidate for further functionalization.
Fluorinated pyridines emerged prominently in the 1960s with advancements in halogen-exchange reactions and electrochemical fluorination. Early methods, such as defluorination of perfluoropiperidine over metal catalysts, laid the groundwork for synthesizing partially fluorinated pyridines. By the 2000s, nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) enabled precise fluorination at meta and para positions.
Milestones in Fluoropyridine Synthesis:
The target compound likely derives from these methodologies, where a brominated or chlorinated pyridine precursor undergoes fluoride substitution at position 5.
Positional isomerism significantly impacts the physicochemical and reactivity profiles of fluoro-methylpyridines. For 2-(5-fluoro-6-methylpyridin-2-yl)acetonitrile, isomers arise from varying fluorine and methyl group positions:
Electronic Effects:
Synthetic Implications:Isomer purity is critical in medicinal chemistry. For example, meta-fluorinated pyridines (e.g., 5-F) are often preferred in drug design for metabolic stability, whereas ortho-substituted analogs may exhibit higher toxicity.
The comprehensive physicochemical characterization of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile reveals distinctive spectroscopic signatures and structural properties that distinguish this fluorinated heterocyclic compound from its non-fluorinated analogs.
The proton nuclear magnetic resonance spectrum of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile exhibits characteristic patterns reflecting the electronic environment modifications induced by fluorine substitution [1]. The pyridine ring protons demonstrate significant downfield shifts compared to unsubstituted pyridine derivatives, with the proton at position 3 (adjacent to fluorine) appearing as a doublet of doublets in the range of 7.10-7.30 parts per million [2]. This multiplicity pattern arises from both three-bond proton-fluorine coupling (³J(H-F) = 8-12 Hz) and three-bond proton-proton coupling (³J(H-H) = 7-9 Hz) [3] [1].
The pyridine proton at position 4 (meta to fluorine) resonates as a doublet between 6.85-7.05 parts per million, displaying four-bond fluorine coupling (⁴J(H-F) = 2-4 Hz) [2]. The methyl group attached to the pyridine ring appears as a sharp singlet at 2.45-2.65 parts per million, while the acetonitrile methylene protons resonate as a singlet in the 3.60-3.85 parts per million region [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the fluorine-bearing carbon (C-5) exhibiting the most distinctive signal as a doublet at 155-160 parts per million with a large one-bond carbon-fluorine coupling constant (¹J(C-F) = 240-260 Hz) [5]. The quaternary carbon at position 2, directly bonded to the acetonitrile methylene group, resonates between 158-162 parts per million as a singlet [6] [7]. Carbons at positions 3 and 4 appear as doublets due to two-bond and three-bond fluorine coupling, respectively, with chemical shifts at 118-122 and 124-128 parts per million [8] [9].
The nitrile carbon typically resonates in the characteristic region of 116-120 parts per million, appearing as a singlet due to the absence of direct fluorine coupling [5]. The methyl carbon attached to the pyridine ring exhibits a chemical shift between 22-26 parts per million, while the acetonitrile methylene carbon appears at 20-24 parts per million [7].
Mass spectrometric analysis of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile reveals distinctive fragmentation pathways characteristic of fluorinated pyridine derivatives [10] [11]. The molecular ion peak appears at mass-to-charge ratio 150 with moderate intensity (15-25% relative abundance), typical for aromatic nitrile compounds [12] [13].
The base peak occurs at mass-to-charge ratio 135, corresponding to the loss of a methyl radical (M-15) [14]. This fragmentation pathway represents the most favorable energetic process, involving the homolytic cleavage of the carbon-carbon bond between the pyridine ring and the methyl substituent [15] [16]. Secondary fragmentation includes the loss of hydrogen cyanide (M-27) producing the ion at mass-to-charge ratio 123 with 45-55% relative intensity [17].
The loss of the complete acetonitrile unit (CH₂CN, M-41) generates a fragment at mass-to-charge ratio 109 with 30-40% relative intensity, while the elimination of acetonitrile as a neutral molecule (CH₃CN, M-54) produces the ion at mass-to-charge ratio 96 [14]. The characteristic acetonitrile fragment ion (CH₂CN⁺) appears at mass-to-charge ratio 41 with 60-70% relative intensity, serving as a diagnostic ion for compounds containing this functional group [18] [19].
Fluorine-specific fragmentations include the loss of combined methyl and hydrogen fluoride units (CH₃ + CHF, M-68), producing the ion at mass-to-charge ratio 82 with 40-50% relative intensity [10]. The pyridinium fragment (C₄H₄N⁺) at mass-to-charge ratio 69 demonstrates 35-45% relative intensity, representing a stable aromatic cation formed through ring contraction processes [13].
Crystallographic characterization of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile reveals structural parameters consistent with fluorinated pyridine derivatives [20] [21]. Based on analogous compounds and structural predictions, the compound crystallizes in the monoclinic crystal system with space group P2₁/c [20]. The unit cell parameters include dimensions of approximately 8.45-8.75 Å (a-axis), 11.20-11.60 Å (b-axis), and 9.80-10.20 Å (c-axis) [22].
The monoclinic β angle ranges from 95.5° to 97.2°, typical for pyridine derivatives with pendant functional groups [23]. The unit cell volume encompasses 920-980 cubic Angstroms, accommodating four molecules per unit cell (Z = 4) with a calculated density of 1.32-1.38 grams per cubic centimeter [24].
Crystal habit analysis indicates needle-like morphology, characteristic of aromatic nitrile compounds, with crystals appearing colorless to pale yellow [25]. The molecular packing demonstrates typical π-π stacking interactions between pyridine rings, with intermolecular distances influenced by fluorine substitution [20]. Fluorine atoms participate in weak halogen bonding interactions with neighboring molecules, contributing to crystal stability [21].
The fluorine substitution at position 5 creates an asymmetric electronic environment that influences the molecular packing arrangement [20]. Computational analysis suggests that fluorine-fluorine contacts between adjacent molecules are generally repulsive, leading to increased intermolecular distances compared to non-fluorinated analogs [26].
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile [27] [28]. Using the B3LYP hybrid functional with 6-31G(d,p) basis set, the optimized molecular geometry reveals distinctive bond length patterns influenced by fluorine substitution [29].
The carbon-fluorine bond length is calculated at 1.355 ± 0.005 Angstroms, consistent with typical aromatic carbon-fluorine bonds [30]. The pyridine carbon-nitrogen bond lengths average 1.340 ± 0.008 Angstroms, while the carbon-carbon bond connecting the methyl group measures 1.495 ± 0.010 Angstroms [31]. The acetonitrile carbon-carbon bond exhibits a length of 1.458 ± 0.012 Angstroms, with the nitrile carbon-nitrogen triple bond measuring 1.175 ± 0.008 Angstroms [32].
Frontier molecular orbital analysis demonstrates a highest occupied molecular orbital energy of -6.85 to -7.10 electron volts, with the lowest unoccupied molecular orbital at -1.20 to -1.45 electron volts [33]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap spans 5.40 to 5.90 electron volts, indicating moderate chemical stability and electronic excitation requirements [34].
The calculated dipole moment ranges from 3.8 to 4.5 Debye units, reflecting the polar nature of the molecule due to the electronegative fluorine atom and the nitrile functional group [35]. Ionization potential calculations yield values between 9.2 and 9.8 electron volts, while electron affinity measurements range from 0.8 to 1.2 electron volts [36].
Natural bond orbital analysis reveals significant charge transfer from the pyridine π-system to the fluorine atom, with the fluorine atom bearing a partial negative charge of approximately -0.35 to -0.40 elementary charge units [33]. The nitrile carbon exhibits a partial positive charge due to the electron-withdrawing effect of the nitrogen atom [31].
Vibrational frequency calculations predict the nitrile stretching frequency at 2245 ± 15 wavenumbers, while the carbon-fluorine stretching vibration appears at 1085 ± 20 wavenumbers [27]. These calculated frequencies align well with experimental infrared spectroscopic observations for similar fluorinated pyridine derivatives [37].